N~1~-(2-isopropylphenyl)glycinamide hydrochloride
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
SJPAKDGOHSOCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-isopropylphenyl)glycinamide hydrochloride typically involves the reaction of 2-isopropylaniline with glycine derivatives under controlled conditions. The process can be summarized as follows:
Starting Materials: 2-Isopropylaniline and glycine or its derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 2-isopropylaniline is reacted with glycine in a suitable solvent, such as dichloromethane, under stirring at room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N1-(2-isopropylphenyl)glycinamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Isopropylphenyl)glycinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Serine Protease Inhibition
Research has indicated that phenylglycinamide derivatives, including N~1~-(2-isopropylphenyl)glycinamide hydrochloride, serve as selective inhibitors of serine protease enzymes. Specifically, these compounds have shown efficacy against factor VIIa, which is crucial in the coagulation cascade. This inhibition can be beneficial in treating thrombotic disorders by modulating the coagulation process .
Pharmaceutical Formulations
The compound can be incorporated into pharmaceutical compositions that include a pharmaceutically acceptable carrier. These formulations are designed to deliver the active ingredient effectively to patients requiring anticoagulant therapy or treatment for related conditions .
Anticancer Activity
In Vivo Studies
In various animal models, this compound has demonstrated significant antitumor activity. For instance, studies reported that the compound exhibited tumor growth inhibition rates of up to 60% at doses of 20 mg/kg in xenograft models. This suggests a promising avenue for developing new cancer therapies targeting specific tumor types .
Case Studies
Several case studies have highlighted the compound's potential in cancer treatment:
- Breast Cancer Models : In studies involving breast cancer cell lines, the compound induced significant apoptosis while sparing normal cells, indicating a selective action against malignant cells.
- Combination Therapies : The compound has also been evaluated in combination with other chemotherapeutics to enhance overall efficacy and reduce side effects associated with traditional cancer treatments .
Neurological Disorders
Anticonvulsant Properties
Recent research has identified this compound as a candidate for treating seizure disorders. A focused series of phenylglycinamide derivatives demonstrated potent activity in various seizure models, including maximal electroshock and 6 Hz tests. The lead compound showed effective protection against seizures with ED50 values indicating strong efficacy .
Pain Management
In addition to anticonvulsant effects, this compound has exhibited antinociceptive properties in pain models. It demonstrated efficacy in reducing pain responses without affecting muscular strength or body temperature, suggesting it may be a viable option for managing pain associated with neurological conditions .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N1-(2-isopropylphenyl)glycinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key structural features, applications, and research findings for N~1~-(2-isopropylphenyl)glycinamide hydrochloride and related glycinamide derivatives:
Key Differences and Implications
In contrast, the oxan-4-yl group in 2-amino-N-[(oxan-4-yl)methyl]acetamide hydrochloride introduces polarity, improving aqueous solubility for formulations .
Therapeutic Potential: Glycinamide hydrochloride has demonstrated anti-melanogenic activity in human trials, reducing skin pigmentation without irritation . The isopropylphenyl analog may lack this specificity due to steric hindrance from the bulky substituent. Substituted derivatives like N~2~-[1-(4-propylphenyl)ethyl]glycinamide hydrochloride may target GPCRs or ion channels (e.g., neurotensin receptors), as seen in structurally related compounds (e.g., SR142948A in ) .
Synthetic Utility: Glycinamide hydrochloride is a precursor for metal complexes (e.g., Rh/Ir-glycinamidato complexes) and imidazolidinones . The isopropylphenyl variant could serve as a specialized intermediate for lipophilic drug candidates.
Biological Activity
N~1~-(2-isopropylphenyl)glycinamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isopropyl group attached to a phenyl ring and an amide functional group. This configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including receptors and enzymes. The compound can function as a ligand, modulating the activity of these targets, which is crucial for its pharmacological effects .
Potential Targets
- Receptors : The compound may bind to specific receptors involved in various signaling pathways.
- Enzymes : It has been suggested that this compound could inhibit certain enzymes, impacting metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Skin Depigmentation : A clinical trial demonstrated that glycinamide hydrochloride (related to N~1~-(2-isopropylphenyl)glycinamide) has significant skin depigmentation efficacy. The study showed a reduction in melanin levels and improvement in skin lightness after topical application over eight weeks .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of glycinamide derivatives, suggesting that they may play a role in protecting neuronal cells from oxidative stress and apoptosis .
Clinical Trial on Skin Depigmentation
A double-blind clinical trial evaluated the efficacy of glycinamide hydrochloride in reducing skin hyperpigmentation. Over eight weeks, participants showed statistically significant improvements in skin color parameters such as the melanin index and L* value (lightness). No adverse effects were reported, indicating a favorable safety profile for topical applications .
Antimicrobial Efficacy
In vitro studies have indicated that related compounds exhibit antimicrobial activity against resistant strains of bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) that suggest potential as novel antibacterial agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N~1~-(2-isopropylphenyl)glycinamide hydrochloride, and how can reaction efficiency be improved?
- Methodology : The compound can be synthesized via palladium-catalyzed C(sp³)−H arylation using glycinamide hydrochloride as a transient directing group. Key parameters include using Pd(PPh₃)₂(OAc)₂ (10 mol%), AgTFA as an additive, and nPrCOOH as the solvent at 120°C for 48 hours . Alternative methods involve optimizing glycinamide hydrochloride preparation by addressing moisture sensitivity and reaction control, such as using anhydrous solvents and controlled HCl gas introduction during crystallization .
Q. How should researchers characterize the structural purity of this compound?
- Methodology : Employ NMR (¹H/¹³C) to confirm the 2-isopropylphenyl substitution and glycinamide backbone. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity can be assessed via HPLC with UV detection (λ = 254 nm), referencing retention times against known standards .
Q. What are the critical storage conditions to prevent decomposition of this compound?
- Methodology : Store desiccated at −20°C under inert gas (N₂/Ar) due to hygroscopicity and sensitivity to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like free glycinamide or isopropylphenol derivatives .
Advanced Research Questions
Q. How does the 2-isopropylphenyl moiety influence the compound’s role as a transient directing group in C−H activation reactions?
- Methodology : The isopropyl group enhances steric bulk, favoring coordination with palladium catalysts during arylation. Kinetic studies (e.g., VTNA – variable time normalization analysis) reveal that electron-donating substituents on the phenyl ring accelerate reductive elimination, while bulky groups slow catalyst turnover. Compare yields with analogs (e.g., 2-methylphenyl derivatives) to quantify steric/electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for glycinamide hydrochloride derivatives?
- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). For STAT3 pathway inhibition studies, use high-content imaging assays with pSTAT3/1 phosphorylation endpoints to differentiate off-target effects . Address batch-to-batch variability via rigorous QC (e.g., elemental analysis for chloride content) .
Q. How can computational modeling predict the pharmacological targets of this compound?
- Methodology : Perform molecular docking against GPCRs (e.g., neurotensin receptors) using crystal structures (PDB: 4XEE). Validate predictions with radioligand displacement assays (IC₅₀) and functional cAMP assays. Compare with structurally related compounds like SR142948A, a known GPCR modulator .
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
